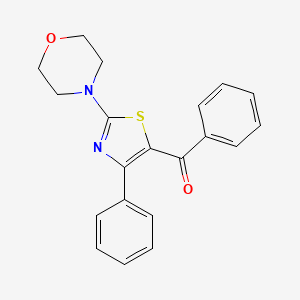![molecular formula C20H20N4O5S B10801411 (4-Oxo-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate](/img/structure/B10801411.png)
(4-Oxo-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-2-yl)methyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-636900 is a compound known for its role as an Aurora kinase A inhibitor . Aurora kinase A is a protein that plays a crucial role in cell division by controlling chromosomal segregation and cytokinesis. Inhibiting this kinase can disrupt cell division, making WAY-636900 a potential candidate for cancer treatment.
Chemical Reactions Analysis
WAY-636900 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from WAY-636900, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in WAY-636900 with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-636900 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Aurora kinase A and its effects on cell division.
Biology: Employed in research to understand the role of Aurora kinase A in cellular processes and its potential as a target for cancer therapy.
Medicine: Investigated for its potential use in cancer treatment due to its ability to disrupt cell division.
Industry: Utilized in the development of new therapeutic agents targeting Aurora kinase A.
Mechanism of Action
WAY-636900 exerts its effects by inhibiting Aurora kinase A. This kinase is involved in the regulation of mitosis, and its inhibition leads to defects in chromosomal alignment, segregation, and cytokinesis. The molecular targets of WAY-636900 include the active site of Aurora kinase A, where it binds and prevents the kinase from phosphorylating its substrates. This disruption of kinase activity ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
WAY-636900 can be compared with other Aurora kinase inhibitors, such as:
Alisertib: Another Aurora kinase A inhibitor with similar mechanisms of action but different pharmacokinetic properties.
Danusertib: An inhibitor that targets multiple Aurora kinases, including Aurora kinase A, B, and C.
Tozasertib: A pan-Aurora kinase inhibitor that affects all three Aurora kinases.
WAY-636900 is unique in its specificity for Aurora kinase A, making it a valuable tool for studying the specific role of this kinase in cell division and its potential as a therapeutic target.
Properties
Molecular Formula |
C20H20N4O5S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate |
InChI |
InChI=1S/C20H20N4O5S/c1-3-20(4-2)17(27)23(18(28)22-20)10-16(26)29-11-12-9-15(25)24-13-7-5-6-8-14(13)30-19(24)21-12/h5-9H,3-4,10-11H2,1-2H3,(H,22,28) |
InChI Key |
BUGRRQSZUDQNKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)OCC2=CC(=O)N3C4=CC=CC=C4SC3=N2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


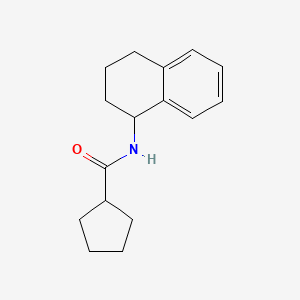
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B10801348.png)
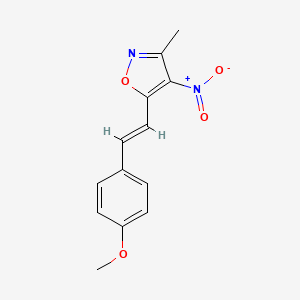
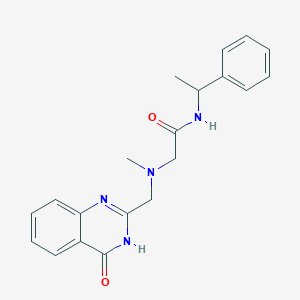
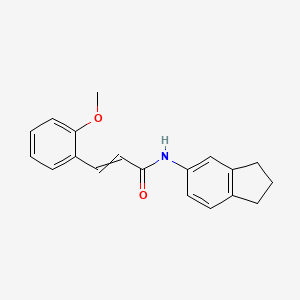
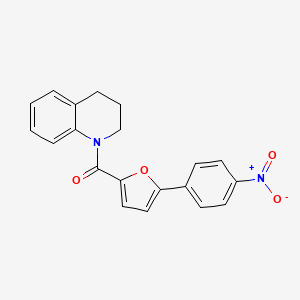
![1-[2-methyl-4-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B10801382.png)
![4-(Benzo[d]thiazol-2-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B10801383.png)

![Ethyl 4-methyl-2-[(5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10801395.png)
![4-(3-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10801403.png)
![Ethyl 3-methyl-5-[(3-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B10801413.png)

